Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Positional isomerism Physicochemical property differentiation Predicted ADME

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 887223-23-6; molecular formula C₁₇H₁₅ClN₄O₂; molecular weight 342.78) is a fully synthetic 1,2,3-triazole-4-carboxamide bearing a 5-methyl substituent on the triazole core, a 3-methoxyphenyl group at N1, and a 4-chlorophenyl moiety on the carboxamide nitrogen. The compound belongs to the broader 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide family, which has been systematically explored for antimicrobial, antiproliferative, and TAAR1-modulating activities.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 887223-23-6
Cat. No. B2386696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS887223-23-6
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23)
InChIKeyCLZSYIQMMFPWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 887223-23-6): Procurement-Relevant Structural and Pharmacophoric Profile


N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 887223-23-6; molecular formula C₁₇H₁₅ClN₄O₂; molecular weight 342.78) is a fully synthetic 1,2,3-triazole-4-carboxamide bearing a 5-methyl substituent on the triazole core, a 3-methoxyphenyl group at N1, and a 4-chlorophenyl moiety on the carboxamide nitrogen. The compound belongs to the broader 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide family, which has been systematically explored for antimicrobial, antiproliferative, and TAAR1-modulating activities [1]. Its specific substitution pattern—a meta-methoxy on the N1-phenyl and a para-chloro on the carboxamide anilide—distinguishes it from the 4d/4l/4r series reported to exhibit potent anti-Staphylococcus aureus activity at sub-micromolar concentrations [2]. The 1,2,3-triazole-4-carboxamide scaffold is a validated pharmacophore present in marketed drugs such as Rufinamide and in clinical candidates targeting calcium channels and HSP90 [1].

Why N-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic 1,2,3-Triazole-4-Carboxamide in Antimicrobial or TAAR1 Screening Campaigns


Within the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class, even minor positional isomerism profoundly alters biological readout. The Pokhodylo et al. (2021) screen of 360 compounds identified only three 5-methyl analogs (4d, 4l, 4r) with potent S. aureus activity, while the vast majority of structural neighbors were inactive [1]. The specific placement of the electron-donating 3-methoxy group on the N1-phenyl ring (as opposed to the 4-methoxy isomer, CAS 866896-30-2) and the electron-withdrawing 4-chloro on the anilide ring governs both target engagement and physicochemical properties such as logP and polar surface area . In the related TAAR1-targeting 1,2,4-triazole carboxamide series, shifting a single chlorine atom from the para to the ortho position altered Ki values by over 10-fold [2]. Generic substitution therefore risks selecting a compound with a completely different selectivity profile, solubility class, or membrane permeability, invalidating comparative SAR analysis and wasting screening resources.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Comparative Structural, Pharmacophoric, and Class-Level Activity Data


Positional Isomerism Drives Divergent Physicochemical and Predicted ADME Profiles Relative to the 4-Methoxy/3-Chloro Regioisomer

The target compound (para-chloro anilide, meta-methoxy N1-phenyl) differs from its closest commercially catalogued regioisomer, N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866896-30-2, para-methoxy N1-phenyl, meta-chloro anilide). This positional swap alters the hydrogen-bond acceptor/donor spatial arrangement: the 3-methoxy oxygen in the target compound is oriented meta to the triazole ring, whereas in the comparator it is para, affecting both the molecular electrostatic potential surface and the compound's capacity to engage biological targets with defined pharmacophoric constraints . The calculated AlogP for the target compound is 1.29 with a polar surface area of 90.65 Ų, placing it in a favorable oral drug-likeness space, though the regioisomer is predicted to have an identical AlogP due to atom conservation; the differentiation lies in the three-dimensional distribution of polarity rather than gross lipophilicity . In the 1,2,4-triazole TAAR1 patent series, para- versus meta-substitution on the anilide ring produced Ki differences exceeding 50-fold (e.g., 0.2 nM vs. 10.5 nM for closely related pairs), underscoring that positional isomerism at this pharmacophoric site is not functionally silent [1].

Positional isomerism Physicochemical property differentiation Predicted ADME Drug-likeness

5-Methyl Substitution on the 1,2,3-Triazole Core Is Associated with Potent Anti-Staphylococcus aureus Activity in Closely Related Carboxamide Analogs

In the Pokhodylo et al. (2021) antimicrobial screen of 360 1-aryl-1H-1,2,3-triazole-4-carboxamides, three 5-methyl-substituted analogs—designated 4d, 4l, and 4r—were identified as the most potent antibacterial compounds against S. aureus, while the corresponding 5-amino and 5-unsubstituted analogs showed activity against fungal rather than bacterial pathogens [1]. Compound 4l achieved 50% growth inhibition of S. aureus at 1 µM concentration, and all three 5-methyl compounds demonstrated selective antibacterial action without significant cytotoxicity toward human HaCaT keratinocytes at active concentrations [2]. Although the exact structures of 4d, 4l, and 4r have not been publicly mapped to specific CAS numbers, the target compound shares with them the critical 5-methyl-1H-1,2,3-triazole-4-carboxamide core and an N1-aryl substitution pattern consistent with the active series [1]. By contrast, the 5-cyclopropyl analog N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide—characterized crystallographically but not evaluated for antimicrobial activity—introduces significant steric bulk at the 5-position that may abrogate the activity observed with the compact 5-methyl group [3].

Antibacterial activity Staphylococcus aureus 5-methyl-1,2,3-triazole SAR analysis

1,2,3-Triazole-4-Carboxamide Scaffold Provides a Metabolically Stable Amide Bioisostere with Documented Eukaryotic Selectivity

The 1,2,3-triazole-4-carboxamide motif functions as a hydrolytically resistant trans-amide bond isostere, conferring resistance to peptidases and enhancing metabolic half-life compared to conventional amides [1]. In the Pokhodylo et al. (2021) study, the active 5-methyl-1,2,3-triazole-4-carboxamides (4d, 4l, 4r) demonstrated selective antibacterial activity against S. aureus with no significant impact on the viability of human HaCaT keratinocytes at the active concentrations, indicating a therapeutic selectivity window that distinguishes this scaffold from broadly cytotoxic agents [2]. This selectivity profile is consistent with other 1,2,3-triazole-4-carboxamide drug candidates: Carboxyamidotriazole (CAI), an orally bioavailable calcium channel blocker, and Rufinamide, an antiepileptic, both leverage the triazole-carboxamide motif for metabolic stability and eukaryotic safety [1]. In contrast, non-triazole antibacterial amides (e.g., oxazolidinones such as linezolid) carry established myelosuppression and monoamine oxidase inhibition liabilities not associated with the triazole-carboxamide class [3].

Metabolic stability Triazole as amide bioisostere Cytotoxicity selectivity HaCaT keratinocytes

N1-(3-Methoxyphenyl) Substitution Differentiates the Target Compound from the More Heavily Studied N1-(4-Methoxyphenyl) and N1-Phenyl Congeners in Pharmacophoric Space

Among the 360-compound library screened by Pokhodylo et al. (2021), the N1-aryl substituent was varied extensively (phenyl, 4-methoxyphenyl, 4-chlorophenyl, 2,6-difluorophenyl, etc.), yet the 3-methoxyphenyl substitution pattern—as present in the target compound—is notably underrepresented in the published active series [1]. The 3-methoxy group introduces a hydrogen-bond acceptor at a meta position that is geometrically distinct from the para-methoxy group found in the crystallographically characterized analog N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide [2]. In related 1,2,4-triazole TAAR1 ligands (US9416127), meta-substitution on the N1-phenyl ring produced compounds with Ki values spanning three orders of magnitude compared to their para-substituted counterparts, demonstrating that the meta position can engage distinct receptor sub-pockets [3]. The target compound therefore occupies an underexplored region of 1,2,3-triazole-4-carboxamide chemical space, offering procurement value for laboratories seeking to diversify SAR beyond the commonly explored 4-substituted phenyl analogs.

Meta-substitution effect Pharmacophore diversity Triazole N1-aryl SAR Chemical library design

Procurement-Relevant Application Scenarios for N-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide


Anti-Staphylococcus aureus Lead Optimization Using the 5-Methyl-1,2,3-Triazole-4-Carboxamide Scaffold

Laboratories pursuing novel anti-S. aureus agents can deploy this compound as a structural probe within the active 5-methyl-1,2,3-triazole-4-carboxamide series identified by Pokhodylo et al. (2021), where analogs 4d, 4l, and 4r demonstrated potent antibacterial activity with selectivity over human HaCaT keratinocytes [1]. The compound's unique N1-(3-methoxyphenyl) substitution extends the SAR beyond the more common 4-substituted phenyl analogs, potentially accessing additional binding interactions that could improve potency or overcome emerging resistance mechanisms.

Regioisomer-Controlled Pharmacophoric Probing in Triazole-Based Drug Discovery

Because the target compound is the 3-methoxy/4-chloro regioisomer of the commercially listed analog CAS 866896-30-2 (4-methoxy/3-chloro), it provides a critical matched molecular pair for probing the spatial requirements of biological targets where the relative orientation of hydrogen-bond acceptors (methoxy oxygen) and halogen substituents defines binding . In US9416127, positional isomerism on the anilide ring produced Ki differences exceeding 50-fold for TAAR1, establishing that such isomer pairs are essential for accurate pharmacophore mapping [2].

Chemical Library Diversification for Academic Screening Consortia

For academic compound management facilities and screening consortia (e.g., EU-OPENSCREEN, academic drug discovery centers), this compound fills a structural gap in 1,2,3-triazole-4-carboxamide collections, which are typically dominated by 4-substituted phenyl and unsubstituted N1-phenyl variants. Its calculated drug-likeness (AlogP 1.29, TPSA 90.65 Ų) and the scaffold's established metabolic stability as an amide bioisostere [1] make it suitable for inclusion in diverse screening decks targeting bacterial, fungal, or eukaryotic protein targets.

Crystallographic and Computational Reference Standard for Meta-Substituted Triazole Carboxamides

Although no crystal structure has been reported for this specific compound, its close analog N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been fully characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis [3]. The target compound can serve as a parallel crystallization candidate or as a computational benchmark for docking studies comparing meta- versus para-methoxy substitution effects on triazole-carboxamide target engagement, particularly for programs studying CH-π and halogen-bonding interactions at the anilide binding pocket.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.